Inhibidor de ALK 2

Descripción general

Descripción

ALK inhibitor 2 is a compound used in the treatment of cancers that exhibit alterations in the anaplastic lymphoma kinase (ALK) gene. These alterations include fusions, over-expression, and mutations, which are highly associated with cancer initiation and progression. ALK inhibitors are particularly effective in treating non-small cell lung cancer (NSCLC) that harbors ALK rearrangements .

Aplicaciones Científicas De Investigación

ALK inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of ALK inhibition and to develop new synthetic methods for related compounds.

Biology: Employed in cellular and molecular biology research to investigate the role of ALK in cell signaling and cancer progression.

Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating ALK-positive cancers, particularly non-small cell lung cancer

Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting ALK-related pathways

Mecanismo De Acción

ALK inhibitor 2 exerts its effects by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it. This prevents the phosphorylation and subsequent downstream activation of signaling pathways such as STAT3 and AKT, leading to reduced tumor cell viability . The compound is effective against multiple mutant forms of ALK, making it a versatile therapeutic agent .

Safety and Hazards

Direcciones Futuras

Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . A growing understanding of the biology and spectrum of these mechanisms of resistance has already begun to inform the development of more effective therapeutic strategies .

Análisis Bioquímico

Biochemical Properties

ALK inhibitor 2 interacts with the ALK protein, a receptor tyrosine kinase. The ALK protein is involved in various biochemical reactions, particularly those related to cell growth and proliferation . The inhibitor binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation and subsequent activation of ALK . This interaction disrupts the downstream signaling pathways that are critical for tumor growth and survival .

Cellular Effects

ALK inhibitor 2 has profound effects on cellular processes. It inhibits the proliferation of ALK-positive cancer cells and induces apoptosis . The inhibitor impacts cell signaling pathways, particularly the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of ALK inhibitor 2 involves the inhibition of the ALK tyrosine kinase activity. By binding to the ATP-binding site of the ALK kinase domain, the inhibitor prevents the autophosphorylation of ALK, thereby inhibiting its activity . This leads to the suppression of the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . The inhibition of these pathways disrupts the proliferation and survival of cancer cells, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ALK inhibitor 2 have been observed to change over time. Initially, there is a rapid decrease in the phosphorylation of ALK and its downstream targets, indicating the inhibition of ALK activity . Over time, there is a decrease in cell proliferation and an increase in apoptosis . The inhibitor is stable and does not degrade significantly over the course of the experiment .

Dosage Effects in Animal Models

In animal models, the effects of ALK inhibitor 2 vary with different dosages. At lower doses, the inhibitor effectively suppresses tumor growth. At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . Therefore, determining the optimal dose is crucial for maximizing the anti-tumor effects while minimizing the adverse effects .

Metabolic Pathways

ALK inhibitor 2 is involved in several metabolic pathways. It affects the metabolism of glucose and amino acids by inhibiting the signaling pathways that regulate these processes . The inhibitor may also interact with enzymes involved in drug metabolism, potentially affecting its own metabolism and that of other drugs .

Transport and Distribution

ALK inhibitor 2 is believed to enter cells via passive diffusion due to its small size and lipophilic nature . Once inside the cell, it binds to the ALK protein, primarily located in the cytoplasm .

Subcellular Localization

The subcellular localization of ALK inhibitor 2 is primarily in the cytoplasm, where it binds to the ALK protein . The inhibitor does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization may be influenced by the distribution of its target protein, ALK .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ALK inhibitor 2 typically involves multiple steps, including substitution reactions and the use of acid-binding agents. For example, one method involves the reaction of 2,4,5-trichloropyrimidine with 2-(dimethyl phospho) aniline under the action of an acid-binding agent to obtain an intermediate compound . This intermediate is then further processed through additional chemical reactions to yield the final ALK inhibitor 2 compound.

Industrial Production Methods

Industrial production of ALK inhibitor 2 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

ALK inhibitor 2 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in the reactions of ALK inhibitor 2 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of ALK inhibitor 2 depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds to ALK inhibitor 2 include:

Crizotinib: A first-generation ALK inhibitor that also targets ROS1 and c-MET.

Ceritinib: A second-generation ALK inhibitor with better brain penetrance and higher specificity.

Alectinib: Another second-generation ALK inhibitor known for its efficacy and safety profile.

Brigatinib: A second-generation inhibitor that also targets mutated epidermal growth factor receptor (EGFR).

Lorlatinib: A third-generation ALK inhibitor with superior efficacy for patients with brain lesions

Uniqueness

ALK inhibitor 2 is unique in its ability to overcome resistance mechanisms that develop with other ALK inhibitors. It has shown efficacy in treating tumors with various ALK resistance mutations and has better brain penetrance compared to some first-generation inhibitors .

Propiedades

IUPAC Name |

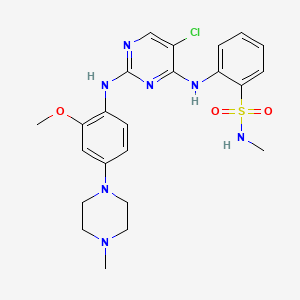

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCYJBMLKNYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735356 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761438-38-4 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?

A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []

Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?

A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.

Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?

A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.

Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?

A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

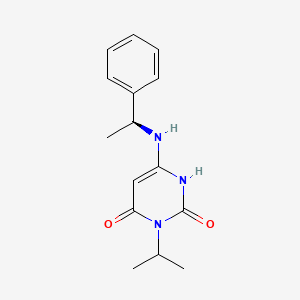

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

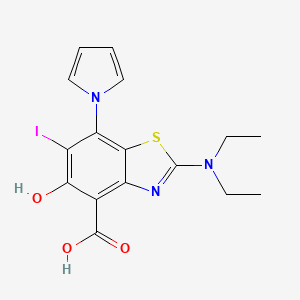

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

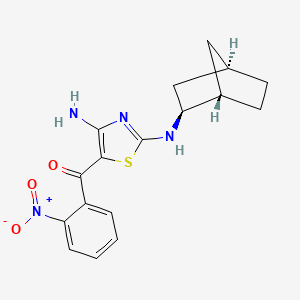

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)